molecular formula C7H8BrNS B1378381 3-Bromo-5-methyl-2-(methylthio)pyridine CAS No. 1289049-50-8

3-Bromo-5-methyl-2-(methylthio)pyridine

Cat. No.: B1378381
CAS No.: 1289049-50-8
M. Wt: 218.12 g/mol
InChI Key: DNPQVOGPRPPDLC-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-(methylthio)pyridine is an organic compound with the molecular formula C7H8BrNS. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3-position, a methyl group at the 5-position, and a methylthio group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine typically involves the bromination of 5-methyl-2-(methylthio)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-2-(methylthio)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-methyl-2-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-2-(methylthio)pyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would be mediated by its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methyl-2-(methylthio)pyridine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

Properties

IUPAC Name

3-bromo-5-methyl-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQVOGPRPPDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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